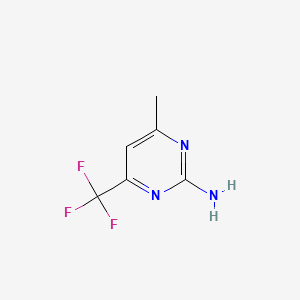

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTCLEOUAMWZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344965 | |

| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-63-4 | |

| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine

Introduction

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the purine and pyrimidine bases in nucleic acids and engage in various biological interactions. The incorporation of a trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity of a molecule. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals to facilitate the characterization and application of this and similar compounds.

Compound Identification and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 5734-63-4 | [1][2] |

| Molecular Formula | C₆H₆F₃N₃ | [1] |

| Molecular Weight | 177.13 g/mol | [1] |

| Chemical Structure |  | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While experimental data for this compound is not extensively available in the public domain, this section presents known information and predictive insights for key parameters.

| Property | Value | Notes |

| Physical State | Solid | Based on supplier information. |

| Melting Point | Data not available | N/A |

| Boiling Point | 179.4±40.0 °C (Predicted) | [3] |

| Aqueous Solubility | Data not available | N/A |

| Solubility in Organic Solvents | Data not available | N/A |

| pKa | 2.67±0.10 (Predicted) | [3] |

| LogP | Data not available | N/A |

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of crucial physicochemical properties. These protocols are designed to be robust and reproducible, providing a self-validating system for data generation.

Determination of Aqueous Solubility

Solubility is a critical parameter that affects a drug's bioavailability and formulation. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.

This method is suitable for the rapid assessment of a large number of compounds in early drug discovery.

-

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, providing a measure of its kinetic solubility.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer blank.

-

This method determines the equilibrium solubility of a compound and is considered the gold standard.

-

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve of the compound in the same buffer should be prepared for accurate quantification.

-

Determination of Ionization Constant (pKa)

The pKa value is essential for predicting the ionization state of a compound at a given pH, which influences its solubility, permeability, and target binding.

-

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

-

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

-

-

Principle: This method is applicable if the compound's UV-Vis absorbance spectrum changes with ionization. The absorbance is measured at various pH values, and the pKa is determined from the sigmoidal relationship between absorbance and pH.

-

Methodology:

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the compound.

-

Sample Preparation: Prepare solutions of this compound at a constant concentration in each of the prepared buffers.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Select a wavelength where the absorbance difference between the ionized and unionized forms is maximal. Plot the absorbance at this wavelength against the pH of the buffers. Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Sources

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine CAS number 5734-63-4 properties

An In-Depth Technical Guide to 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS: 5734-63-4): Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated heterocyclic compound featuring a pyrimidine core. This structure is of significant interest to researchers in medicinal chemistry and agrochemical development. The pyrimidine scaffold is a privileged pharmacophore, forming the backbone of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and engage in various biological interactions.[1] The incorporation of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating binding affinity to target proteins.[2][3][4]

This guide serves as a comprehensive technical resource for scientists and drug development professionals. It consolidates the known physicochemical properties, proposes a validated synthetic route with detailed protocols, explores the compound's reactivity, discusses its potential applications as a chemical building block, and outlines critical safety and handling procedures.

Part 1: Physicochemical and Spectroscopic Profile

The fundamental identity and physical characteristics of this compound are crucial for its application in synthesis and research.

Chemical Identifiers and Properties

A summary of the compound's identifiers and key physicochemical properties is presented below.

| Identifier | Value | Reference |

| CAS Number | 5734-63-4 | [2][5] |

| Molecular Formula | C₆H₆F₃N₃ | [2][5] |

| Molecular Weight | 177.13 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Amino-4-methyl-6-(trifluoromethyl)pyrimidine | [2][5] |

| InChI | 1S/C6H6F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) | [2][5] |

| InChIKey | CNTCLEOUAMWZGS-UHFFFAOYSA-N | [2][5] |

| SMILES | Cc1cc(nc(N)n1)C(F)(F)F | [5] |

| Physicochemical Property | Value / Description | Reference |

| Physical Form | Solid, crystalline powder | [2][6] |

| Appearance | White to light yellow solid | [2] |

| Purity (Commercial) | Typically available at ≥95% purity | [2][6][7] |

| Solubility | Expected to be soluble in polar organic solvents | [2] |

| Melting Point | Data not consistently available from suppliers | [8] |

| Boiling Point | Data not consistently available from suppliers | [8] |

Chemical Structure

The structural representation of the molecule is fundamental to understanding its reactivity and interactions.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Analysis (Predicted)

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the compound is expected to show a molecular ion (M⁺) peak at an m/z of approximately 177.05. This corresponds to its monoisotopic mass and is confirmed by GC-MS data available from the NIST Mass Spectrometry Data Center.[5]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum is predicted to show three distinct signals:

-

A singlet around δ 2.4-2.6 ppm corresponding to the three protons of the methyl (-CH₃) group.

-

A singlet around δ 6.8-7.0 ppm for the lone aromatic proton on the pyrimidine ring.

-

A broad singlet around δ 7.0-7.5 ppm, integrating to two protons, for the primary amine (-NH₂) group. This peak's position can vary and may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals:

-

One aliphatic carbon for the methyl group (~δ 20-25 ppm).

-

Four aromatic carbons for the pyrimidine ring, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling.

-

The CF₃ carbon itself, appearing as a distinct quartet around δ 120-125 ppm with a large coupling constant (J_CF ≈ 270-280 Hz).

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to be observed for:

-

N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹).

-

C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹).

-

C=N and C=C ring stretching (~1550-1650 cm⁻¹).

-

Strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Part 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the synthesis of CAS 5734-63-4 is sparse, a highly reliable and common method for constructing such 2-aminopyrimidine systems is the cyclocondensation reaction between a β-dicarbonyl compound and guanidine.[9] The logical precursors for this synthesis are 1,1,1-trifluoropentane-2,4-dione and guanidine nitrate.

Causality of Experimental Design: This pathway is chosen for its efficiency and high convergence. 1,1,1-trifluoropentane-2,4-dione provides the C-C-C backbone with the required methyl and trifluoromethyl groups pre-installed. Guanidine serves as the N-C-N unit to complete the six-membered pyrimidine ring. A strong base, such as sodium ethoxide, is required to deprotonate the β-dicarbonyl compound, forming a nucleophilic enolate that initiates the condensation cascade.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product whose spectroscopic data matches the predicted profile.

-

Materials & Equipment:

-

1,1,1-Trifluoropentane-2,4-dione (1.0 eq)

-

Guanidine nitrate (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for workup and purification

-

Rotary evaporator

-

-

Procedure:

-

Step 1: Reaction Setup: To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol in a round-bottom flask, add guanidine nitrate (1.1 eq) and stir for 20 minutes at room temperature to form free guanidine in situ.

-

Step 2: Addition of Diketone: Add 1,1,1-trifluoropentane-2,4-dione (1.0 eq) dropwise to the stirring mixture.

-

Step 3: Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Step 4: Workup: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum using a rotary evaporator.

-

Step 5: Isolation: Add water to the residue and adjust the pH to ~7 using dilute HCl. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Step 6: Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted values.

-

Reactivity Profile

The compound's reactivity is dominated by the nucleophilic amino group and the electron-deficient pyrimidine ring.

-

Amino Group (-NH₂): The primary amine at the C2 position is nucleophilic and basic.[2] It can readily undergo N-alkylation, N-acylation, and condensation reactions with aldehydes or ketones to form Schiff bases. These reactions are fundamental for using this compound as a building block to elaborate more complex molecular structures.

-

Pyrimidine Ring: The trifluoromethyl group is strongly electron-withdrawing, which deactivates the pyrimidine ring towards electrophilic aromatic substitution. Conversely, this electronic effect enhances the ring's susceptibility to nucleophilic attack, although a suitable leaving group would be required for a substitution reaction to occur.

Part 3: Applications in Research and Development

This compound is not an end-product but a valuable starting material or intermediate.[10] Its utility stems from the combination of the biologically active aminopyrimidine core and the pharmacokinetically favorable trifluoromethyl group.

Caption: Development pathways originating from the core building block.

-

Medicinal Chemistry: The 2-aminopyrimidine motif is a cornerstone in the design of kinase inhibitors, which are crucial in oncology. By reacting the amino group, medicinal chemists can introduce side chains that target the ATP-binding site of specific kinases. Derivatives of this compound could be investigated for activity against a wide range of diseases.[1][11]

-

Agrochemicals: Pyrimidine derivatives are widely employed as fungicides and insecticides.[12][13] This compound provides a scaffold for creating novel active ingredients. The CF₃ group can enhance the potency and environmental persistence of the resulting pesticide.

Part 4: Safety, Handling, and Storage

Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference |

| Acute Toxicity, Oral | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed | [5] |

| Skin Corrosion/Irritation | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation | [5] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [5] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[14][15] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear a flame-retardant lab coat.

-

-

Procedural Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[16]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6][14] The storage area should be well-ventilated and accessible only to authorized personnel.[14][17] Store locked up.[14]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[14][17]

Conclusion

This compound, CAS 5734-63-4, is a specialized chemical building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its value is derived from the strategic combination of the biologically relevant 2-aminopyrimidine core and the performance-enhancing trifluoromethyl group. While its handling requires stringent safety measures due to its acute oral toxicity, its utility in constructing novel, high-value molecules makes it a key compound for advanced chemical research and development programs.

References

- PubChem. This compound | C6H6F3N3 | CID 600769.

- Oakwood Chemical. This compound, 95% Purity.

- Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.

- MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

- Ajami, S., et al. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. Chiang Mai Journal of Science.

- Sławiński, J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.

- ACS Publications. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry.

- Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ResearchGate. Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 5734-63-4: 4-Methyl-6-(trifluoromethyl)-2-pyrimidinami… [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | C6H6F3N3 | CID 600769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5734-63-4 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. enamine.enamine.net [enamine.enamine.net]

Spectroscopic Signature of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine: A Technical Guide

This in-depth technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete public dataset for this specific molecule is not available, this guide synthesizes data from closely related trifluoromethyl-pyrimidine derivatives to present a robust predictive analysis of its spectroscopic signature.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleobases. The presence of a trifluoromethyl group (-CF₃) often enhances metabolic stability and binding affinity, making this compound a valuable scaffold in drug discovery. Accurate characterization of its structure is paramount, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment.

Molecular Structure:

Caption: General workflow for IR data acquisition and processing.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands: [1][2]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| N-H (amine) | 3500 - 3300 | Medium | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3100 - 3000 | Weak | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Weak | Stretching |

| C=N, C=C (ring) | 1650 - 1550 | Medium-Strong | Ring stretching |

| N-H (amine) | 1650 - 1580 | Medium | Bending |

| C-F (CF₃) | 1350 - 1100 | Strong | Stretching |

| C-N | 1335 - 1250 | Medium | Stretching |

The N-H stretching of the primary amine will likely appear as two distinct peaks. The C-F stretches of the trifluoromethyl group are typically very strong and can be a dominant feature of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the ions.

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum

-

Molecular Weight: The molecular formula is C₆H₆F₃N₃, with a monoisotopic mass of 177.0514 g/mol .

-

Expected Ion: In positive ion ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at m/z 178.0592.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for trifluoromethyl-substituted heterocycles can involve the loss of the CF₃ radical or rearrangement of CF₂. [3]

Conclusion

The spectroscopic analysis of this compound can be effectively carried out using a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectroscopic data based on the analysis of structurally similar compounds. The predicted chemical shifts, absorption bands, and mass-to-charge ratios serve as a valuable reference for researchers working on the synthesis and characterization of this and related pyrimidine derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

References

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.

- Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing.

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC.

- This compound. (n.d.).

- Interpretation of IR Spectra. (n.d.). Chemistry LibreTexts.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Interpreting IR Spectra. (n.d.). Chemistry Steps.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- 1H NMR spectrum of compound 4. (n.d.).

- Synthesis, insecticidal activities and DFT study of pyrimidin-4-amine derivatives containing the 1,2,4-oxadiazole motif. (n.d.). Hep Journals.

- Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (n.d.).

- Trifluoromethyl

- Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. (2023). Future Science.

- 4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine. (n.d.). PubChem.

- 1H NMR spectrum of the 6-(2-thienyl)-4-trifluoromethyl-1 H-. (n.d.).

- Mass spectrometry of heterocyclic compounds. (n.d.). Semantic Scholar.

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.).

- Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidinones and pyrimidines from 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones. (2007).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- 13C NMR spectra of synthesized model compound 4f. (n.d.).

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PMC.

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). MDPI.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC.

- 13 C NMR spectrum of the 6-(2-thienyl)-4-trifluoromethyl-1 H. (n.d.).

- Pyrimidine, 2-amino-4-methoxy-6-(trifluoromethyl)-. (n.d.). Wiley Online Library.

- 6-Methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine. (n.d.). ChemScene.

- Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry.

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Trifluoromethylpyrimidine Compounds

Foreword: The Trifluoromethylpyrimidine Scaffold - A Privileged Motif in Modern Drug Discovery

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine core has unlocked a new frontier in medicinal chemistry. This powerful combination yields compounds with enhanced metabolic stability, increased membrane permeability, and potent biological activity, making the trifluoromethylpyrimidine scaffold a highly sought-after motif in the development of novel therapeutics and agrochemicals.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical framework for the systematic biological activity screening of novel trifluoromethylpyrimidine compounds. Drawing upon field-proven insights, this document eschews rigid templates in favor of a logically structured narrative that mirrors the real-world workflow of a drug discovery program. Herein, we will explore the causality behind experimental choices, delineate self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Strategic Imperative: Designing a Trifluoromethylpyrimidine Screening Cascade

A successful screening campaign is not a haphazard collection of assays but a carefully orchestrated cascade designed to progressively filter a large library of compounds down to a select few with the desired biological profile. The unique physicochemical properties imparted by the trifluoromethyl group necessitate a tailored approach to this cascade.

The initial step involves a comprehensive analysis of the compound library's structural diversity and the intended therapeutic area. Trifluoromethylpyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to:

-

Anticancer: Particularly as kinase inhibitors targeting key signaling pathways.

-

Antifungal: Exhibiting potent activity against a range of pathogenic fungi.

-

Antiviral: Showing promise against various viral pathogens.

-

Insecticidal: Demonstrating efficacy in agricultural applications.

This guide will focus on the first three areas, which are of significant interest in human health.

The screening cascade should be designed to be both efficient and informative, moving from high-throughput primary screens to more complex and physiologically relevant secondary and tertiary assays.

Diagram: The Trifluoromethylpyrimidine Screening Cascade

Caption: A generalized workflow for the biological activity screening of novel trifluoromethylpyrimidine compounds.

II. Primary Screening: Casting a Wide Net with Precision

The goal of primary screening is to rapidly and cost-effectively identify "hits" from a large compound library that exhibit a desired biological activity. For trifluoromethylpyrimidine compounds, this typically involves either target-based (biochemical) or phenotypic approaches.

A. Target-Based Primary Screening: The Kinase Inhibitor Paradigm

The trifluoromethylpyrimidine scaffold is a well-established ATP-competitive kinase inhibitor motif.[2] Numerous compounds based on this scaffold have been developed to target kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[3][4]

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are the workhorses of HTS for kinase inhibitors due to their high sensitivity, broad dynamic range, and simple "mix-and-read" format.

Experimental Protocol: ADP-Glo™ Kinase Assay for FLT3 Inhibition

-

Reagent Preparation:

-

Prepare a solution of recombinant human FLT3 enzyme in kinase reaction buffer.

-

Prepare a solution of a suitable poly-peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

-

Prepare a solution of ATP at a concentration close to the Km for FLT3.

-

Serially dilute the trifluoromethylpyrimidine compounds in DMSO.

-

-

Assay Procedure (384-well format):

-

Add 2.5 µL of the compound solution to the assay plate.

-

Add 2.5 µL of the enzyme/substrate mixture.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Incubate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Data Presentation: Primary HTS Data for a Hypothetical Kinase Inhibitor Screen

| Compound ID | Concentration (µM) | % Inhibition of Kinase Activity |

| TFMP-001 | 10 | 95.2 |

| TFMP-002 | 10 | 12.5 |

| TFMP-003 | 10 | 88.9 |

| ... | ... | ... |

| Staurosporine (Control) | 1 | 99.8 |

B. Phenotypic Primary Screening: Unbiased Discovery of Novel Activities

Phenotypic screening involves assessing the effect of compounds on whole cells or organisms without a preconceived molecular target. This approach is particularly valuable for discovering compounds with novel mechanisms of action.

The mycelial growth inhibition assay is a robust and straightforward method for identifying compounds with antifungal activity.

Experimental Protocol: Mycelial Growth Inhibition Assay

-

Compound Preparation: Dissolve trifluoromethylpyrimidine compounds in a suitable solvent like DMSO.

-

Plate Preparation: Add the compound solutions to molten potato dextrose agar (PDA) at the desired final concentration and pour into Petri dishes.

-

Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea) in the center of each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

-

Data Analysis: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a solvent-only control.

Cytopathic effect (CPE) reduction assays are commonly used to screen for antiviral compounds. These assays measure the ability of a compound to protect host cells from virus-induced cell death.

Experimental Protocol: CPE Reduction Assay for an RNA Virus

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylpyrimidine compounds for 1-2 hours.

-

Viral Infection: Infect the cells with the target virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

III. Secondary Screening: From Hits to Validated Leads

Primary screening is designed for speed and scale, often at the expense of precision. Therefore, a rigorous secondary screening process is essential to confirm the activity of the initial hits, eliminate false positives, and prioritize the most promising compounds for further development.

A. Dose-Response Analysis and Potency Determination

The first step in secondary screening is to determine the potency of the hits by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This is typically done using the same assay format as the primary screen but with a wider range of compound concentrations.

B. Counter-Screening for Promiscuous Inhibitors

A significant challenge in drug discovery is the identification of "promiscuous inhibitors" that show activity against a wide range of unrelated targets, often through non-specific mechanisms such as aggregation.[5][6] It is crucial to identify and eliminate these compounds early in the discovery process.

Strategies for Identifying Promiscuous Inhibitors:

-

Detergent Sensitivity: Promiscuous inhibitors that act via aggregation can often be identified by their sensitivity to the presence of non-ionic detergents (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of activity in the presence of detergent is a red flag for aggregation-based inhibition.

-

Assay Format Dependence: Compare the activity of the hits in different assay formats (e.g., luminescence vs. fluorescence vs. absorbance). Promiscuous compounds that interfere with the detection method will often show discordant results.

-

Common Counter-Screening Targets: Screen hits against a panel of unrelated enzymes or receptors that are known to be susceptible to promiscuous inhibition.

C. Orthogonal Assays for Hit Validation

To ensure that the observed activity is not an artifact of the primary assay format, it is essential to confirm the hits in an orthogonal assay that utilizes a different detection method or biological principle. For example, a kinase inhibitor hit from a luminescence-based biochemical assay could be confirmed using a fluorescence polarization-based binding assay or a cell-based phosphorylation assay.

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay

-

Cell Culture: Culture a human cancer cell line that overexpresses EGFR (e.g., A431) in a 96-well plate.

-

Compound Treatment: Treat the cells with the trifluoromethylpyrimidine compounds for a defined period.

-

Cell Lysis: Lyse the cells to release the proteins.

-

ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated EGFR (pEGFR) and total EGFR.

-

Data Analysis: Normalize the pEGFR signal to the total EGFR signal and calculate the percentage of inhibition relative to a vehicle-treated control.

IV. Tertiary Screening: In-Depth Characterization of Lead Compounds

Once a set of validated and prioritized hits has been identified, the focus shifts to in-depth characterization to understand their mechanism of action, selectivity, and potential for further development.

A. Elucidating the Cellular Mechanism of Action

For compounds identified through phenotypic screens, it is crucial to identify their molecular target(s) and elucidate their mechanism of action. This can be a complex and challenging process, but several powerful techniques can be employed:

-

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a compound in a complex biological sample.

-

Genetic Approaches: Techniques such as shRNA or CRISPR/Cas9 screening can be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound.

-

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to compound treatment can provide clues about the affected cellular pathways.

Diagram: Target Deconvolution Workflow

Caption: A workflow for identifying the molecular target of a phenotypic screening hit.

B. Comprehensive Selectivity Profiling

For target-based hits, particularly kinase inhibitors, it is essential to assess their selectivity across the broader kinome. This is typically done by screening the compounds against a large panel of kinases (e.g., the DiscoverX KINOMEscan® panel). A highly selective inhibitor is generally preferred as it is less likely to have off-target effects and associated toxicities.[7]

C. In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of lead compounds is critical to identify potential liabilities that could derail a drug development program.

Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Assess the stability of the compounds in liver microsomes or hepatocytes from different species to predict their metabolic clearance.

-

CYP450 Inhibition: Determine the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

-

Plasma Protein Binding: Measure the extent to which the compounds bind to plasma proteins, as this can affect their free concentration and efficacy.

-

Permeability: Assess the ability of the compounds to cross cell membranes using assays such as the Caco-2 permeability assay.

-

Cytotoxicity: Evaluate the general cytotoxicity of the compounds against a panel of cell lines to determine their therapeutic index.

-

hERG Inhibition: Assess the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.

V. Conclusion: From Screening to Candidate Selection

The biological activity screening of novel trifluoromethylpyrimidine compounds is a multifaceted process that requires a strategic and systematic approach. By carefully designing and executing a screening cascade that moves from high-throughput primary screens to in-depth secondary and tertiary characterization, researchers can effectively identify and validate promising lead compounds for further development. The integration of target-based and phenotypic screening strategies, coupled with rigorous counter-screening and early ADME/Tox profiling, is essential for navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of this privileged chemical scaffold.

References

- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

- Deng, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2471-2485. [Link]

- Deng, M., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(9), 1133-1141. [Link]

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

- Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(6), 3163-3169. [Link]

- Acker, M. G., & Auld, D. S. (2014). DMSO-perturbing assay for identifying promiscuous enzyme inhibitors. Journal of Biomolecular Screening, 19(5), 796-808. [Link]

Sources

- 1. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promiscuous_Inhibitors_1 [macro.lsu.edu]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine from Ethyl Trifluoroacetoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine, a critical heterocyclic scaffold in medicinal chemistry and materials science. The document details the chemical principles, reaction mechanisms, and a validated experimental protocol for the cyclocondensation reaction between ethyl trifluoroacetoacetate and guanidine. Authored from the perspective of a senior application scientist, this guide emphasizes the rationale behind experimental choices, process optimization, and robust characterization of the final product, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction and Significance

Substituted pyrimidines are a cornerstone of modern pharmacology and agrochemistry. The unique chemical architecture of this compound, featuring a trifluoromethyl group, a methyl group, and an amino group on the pyrimidine core, imparts a distinct profile of electronic and steric properties. The trifluoromethyl (CF₃) group, in particular, is a well-established bioisostere for a methyl group but with profoundly different electronic characteristics; its strong electron-withdrawing nature enhances metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This guide focuses on the most direct and efficient synthesis of this valuable building block: the base-catalyzed cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine. This reaction is a classic example of pyrimidine ring formation from a β-ketoester and a guanidinylating agent, providing a reliable pathway for obtaining the target compound in high yield and purity.[2][3]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a well-established cyclocondensation mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions. The reaction is typically performed under basic conditions, which serve to deprotonate the guanidine salt (commonly guanidine hydrochloride or carbonate) to its more nucleophilic freebase form.

The Role of Reactants

-

Ethyl Trifluoroacetoacetate (E-TFA): This β-ketoester serves as the 1,3-dielectrophilic carbon backbone for the pyrimidine ring. The molecule possesses two key reactive sites: the acetyl carbonyl (C2) and the ester carbonyl (C4). The potent electron-withdrawing effect of the adjacent CF₃ group renders the C4 carbonyl significantly more electrophilic than the C2 carbonyl.

-

Guanidine: This molecule acts as a dinucleophile, providing the N1, C2 (amino), and N3 atoms of the pyrimidine ring. Its symmetrical structure contains two nucleophilic amino groups.

Step-by-Step Mechanistic Pathway

The reaction proceeds through a sequence of nucleophilic addition, cyclization, and dehydration steps.

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of guanidine on the most electrophilic carbonyl carbon of E-TFA—the one adjacent to the trifluoromethyl group (C4).

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto the acetyl carbonyl carbon (C2). This step forms a six-membered heterocyclic intermediate.

-

Dehydration and Tautomerization: The cyclic intermediate then undergoes two sequential dehydration steps (loss of water and ethanol) to form the stable, aromatic pyrimidine ring. The final product exists predominantly as the 2-amino tautomer.

Below is a diagram illustrating the logical flow of the reaction mechanism.

Caption: A logical diagram of the key stages in the synthesis.

Validated Experimental Protocol

This protocol is designed for robustness and high yield. Every step includes a rationale to provide a deeper understanding of the process.

Reagent and Materials Summary

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |

| Ethyl Trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | 1.0 | 18.41 g (100 mmol) |

| Guanidine Hydrochloride | CH₆ClN₃ | 95.53 | 1.2 | 11.46 g (120 mmol) |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.3 | 8.85 g (130 mmol) |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 250 mL |

| Deionized Water | H₂O | 18.02 | - | For workup/recrystall. |

| Saturated Brine Solution | NaCl(aq) | - | - | For workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |

Step-by-Step Synthesis Workflow

The following diagram provides a high-level overview of the experimental procedure.

Caption: High-level workflow for the synthesis and purification.

Detailed Procedure:

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Rationale: A dry, inert atmosphere is crucial because sodium ethoxide is highly reactive with water, which would reduce its efficacy and lower the yield.

-

-

Base Preparation and Guanidine Liberation: Under a nitrogen atmosphere, add anhydrous ethanol (250 mL) to the flask. Carefully add sodium ethoxide (8.85 g, 130 mmol) in portions. Stir until fully dissolved. To this solution, add guanidine hydrochloride (11.46 g, 120 mmol). Stir the resulting slurry for 30 minutes at room temperature.

-

Rationale: Sodium ethoxide acts as a strong base to deprotonate the guanidinium chloride, forming the free guanidine base in situ, which is the active nucleophile. An excess of base ensures the equilibrium lies far to the right.[4]

-

-

Addition of β-Ketoester: Slowly add ethyl trifluoroacetoacetate (18.41 g, 100 mmol) to the reaction mixture dropwise over 30 minutes using an addition funnel.

-

Rationale: The initial condensation can be exothermic. A slow, dropwise addition helps to control the reaction temperature and prevent the formation of side products.

-

-

Cyclocondensation Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, driving the reaction to completion.[3]

-

-

Workup and Isolation: a. Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour. b. Slowly add 100 mL of cold deionized water to the stirred mixture. A precipitate should form. c. Isolate the crude solid product by vacuum filtration, washing the filter cake with cold 20% aqueous ethanol (2 x 50 mL).

-

Rationale: The product has lower solubility in cold aqueous ethanol than the inorganic salts (NaCl) and unreacted polar starting materials, allowing for its precipitation and isolation.

-

-

Purification: a. Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 90% ethanol. b. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold diethyl ether, and dry under high vacuum.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The slow cooling process allows for the formation of a well-defined crystal lattice, excluding impurities.

-

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Value / Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol [5] |

| Melting Point | ~158-162 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.1 (s, 1H, pyrimidine C5-H), ~6.8 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃). Chemical shifts may vary slightly depending on solvent and concentration. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~163 (C2-NH₂), ~160 (C4-CH₃), ~155 (q, C6-CF₃), ~122 (q, CF₃), ~105 (C5), ~24 (-CH₃). The carbons attached to fluorine will show coupling (quartet, q).[6] |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -68 to -70 (s, 3F, -CF₃). Referenced to an internal standard. |

| Mass Spec (ESI+) | m/z: 178.05 [M+H]⁺ |

Conclusion

The synthesis of this compound via the cyclocondensation of ethyl trifluoroacetoacetate and guanidine is a robust and scalable method for producing this valuable heterocyclic compound. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently execute this protocol, optimize it for their specific needs, and reliably obtain a high-purity product. This guide provides the necessary technical foundation for the successful synthesis and characterization of a key building block in modern chemical research.

References

- Shaabani, A., et al. "Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction." The Scientific World Journal, vol. 2013, Article ID 405101, 2013.

- "Biginelli reaction." Wikipedia, Wikimedia Foundation.

- Shaabani, A., et al. "Trifluoroacetic Acid as an Effective Catalyst for Biginelli Reaction: One-Pot, Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (and-Thiones)." ResearchGate, 2013.

- Sagar, S., et al. "Base‐Induced Annulation of Glycal‐Derived α‐iodopyranone with 2‐Aminopyrimidinones: Access to Chiral Imidazopyrimidinones." ChemistrySelect, vol. 8, no. 29, 2023.

- de la Torre, M. C., et al. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Molecules, vol. 25, no. 23, 2020, p. 5539.

- Al-Mokyna, F. H., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Molecules, vol. 28, no. 2, 2023, p. 770.

- Atwal, K. S., et al. "Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction." The Journal of Organic Chemistry, vol. 62, no. 24, 1997, pp. 8365-8375.

- Zapf, C. W., and M. Goodman. "Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine." The Journal of Organic Chemistry, vol. 68, no. 26, 2003, pp. 10092-7.

- "4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine." PubChem, National Center for Biotechnology Information.

- Sosnovskikh, V. Y., et al. "Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones." Beilstein Journal of Organic Chemistry, vol. 21, 2025, pp. 2716-2729.

- Popiolek, R., and A. A. H. D. Al-kadasi. "Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties." Molecules, vol. 27, no. 14, 2022, p. 4481.

- Umemoto, T., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, vol. 46, no. 2, 2021, pp. 196-209.

- Wang, Y., et al. "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety." Frontiers in Chemistry, vol. 10, 2022, p. 919313.

- Kappe, C. O. "Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles." Molecules, vol. 20, no. 9, 2015, pp. 16426-16453.

- Overman, L. E., and A. L. Tomasi. "Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions." The Journal of Organic Chemistry, vol. 66, no. 9, 2001, pp. 3177-87.

- de Assunção, L. R., et al. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." ARKIVOC, vol. 2010, no. 5, 2010, pp. 82-91.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | C6H6F3N3 | CID 600769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Pyrimidine Scaffold - A Cornerstone for the Discovery of Novel Bioactive Molecules

Abstract

The pyrimidine nucleus is a quintessential heterocyclic scaffold that stands as a pillar in modern medicinal chemistry.[1] Its inherent presence in the fundamental building blocks of life—nucleobases such as cytosine, thymine, and uracil—provides a unique biological relevance that medicinal chemists have leveraged for over six decades.[1][2] This guide provides an in-depth technical exploration of the strategies and methodologies employed in the discovery of novel bioactive molecules based on the pyrimidine core. We will delve into the synthetic logic that enables the creation of diverse chemical libraries, the high-throughput and computational platforms used to identify initial hits, and the iterative process of structure-activity relationship (SAR) optimization that transforms these hits into potent and selective drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand both the foundational principles and the cutting-edge techniques in pyrimidine-based drug discovery.

The Pyrimidine Motif: A "Privileged Scaffold" in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The pyrimidine ring is an archetypal example of such a scaffold.[3][4] Its prevalence in FDA-approved drugs is a testament to its versatility, with applications spanning oncology, anti-infectives, immunology, and neurology.[5][6]

But what makes this simple heterocycle so effective? The causality lies in a combination of key physicochemical properties:

-

Hydrogen Bonding Capacity: The two nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors. This allows pyrimidine-containing molecules to form specific, high-affinity interactions with the backbones of protein targets, such as the hinge region of kinases.[1]

-

Aromaticity and π-Stacking: The planar, aromatic nature of the ring facilitates favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target's binding pocket.

-

Synthetic Tractability: The pyrimidine core is synthetically accessible and allows for functionalization at multiple positions (C2, C4, C5, C6). This "decoration" is crucial for tuning a molecule's potency, selectivity, and pharmacokinetic properties.[7]

-

Metabolic Stability & Favorable ADME: As a bioisostere for other aromatic systems like the phenyl ring, the pyrimidine scaffold can improve metabolic stability and other Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[5]

This combination of features makes the pyrimidine scaffold an ideal starting point for building large, diverse compound libraries with inherent drug-like properties.[8]

Table 1: Examples of Prominent FDA-Approved Pyrimidine-Based Drugs

| Drug Name | Chemical Class | Primary Target(s) | Therapeutic Indication |

| 5-Fluorouracil | Fluorinated Pyrimidine | Thymidylate Synthase | Colorectal, Breast, Stomach Cancer |

| Gefitinib | Anilino-quinazoline | EGFR Kinase | Non-Small Cell Lung Cancer |

| Imatinib | 2-Phenylaminopyrimidine | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML) |

| Axitinib | Indazole-pyrimidine | VEGFRs, PDGFR, c-KIT | Renal Cell Carcinoma |

| Baricitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | Rheumatoid Arthritis |

| Raltegravir | Pyrimidinone | HIV Integrase | HIV/AIDS |

(Data sourced from multiple references, including[2][6][9])

Building the Armory: Synthesis of Pyrimidine-Based Libraries

The success of any discovery campaign hinges on the quality and diversity of the chemical library. The synthesis of pyrimidine derivatives can be broadly approached in two ways: building the core de novo or functionalizing a pre-existing pyrimidine scaffold.

De Novo Synthesis: The Biginelli Reaction

For creating initial diversity, one-pot reactions are invaluable. The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea (or thiourea), is a classic and efficient method for producing dihydropyrimidinones.

-

Causality: The power of this reaction lies in its convergence. Three distinct building blocks, each with many commercially available variations, are combined in a single step. This allows for the rapid generation of a library with three points of diversity, ideal for exploring a wide chemical space during initial screening campaigns.

Caption: The Biginelli multicomponent reaction workflow.

Scaffold Functionalization: Nucleophilic Aromatic Substitution (SNAr)

A more common strategy in lead optimization is the functionalization of a pre-formed, reactive pyrimidine core, such as 2,4-dichloropyrimidine. The chlorine atoms are excellent leaving groups, readily displaced by nucleophiles like amines, alcohols, or thiols.

-

Causality: This method offers exquisite control. The differential reactivity of the chlorine atoms (the C4 position is generally more reactive than the C2 position) allows for sequential and regioselective introduction of different substituents. This step-wise approach is fundamental to systematic SAR studies, where the impact of a single chemical change needs to be evaluated.[10]

Protocol 1: Synthesis of a 2,4-Disubstituted Aminopyrimidine Library

This protocol describes a typical SNAr workflow for creating a library of 2,4-diaminopyrimidine derivatives, a common core for kinase inhibitors.

Step 1: Reagents and Setup

-

Starting Material: 2,4-Dichloropyrimidine (1.0 eq)

-

Nucleophile Set 1 (Primary amines, R1-NH2): 1.1 eq

-

Nucleophile Set 2 (Anilines, R2-NH2): 1.2 eq

-

Base: Diisopropylethylamine (DIPEA, 2.5 eq)

-

Solvent: n-Butanol or 1,4-Dioxane

-

Setup: Array of reaction vials in a temperature-controlled heating block with magnetic stirring.

Step 2: First Substitution (C4 Position)

-

To each vial, add 2,4-dichloropyrimidine and n-butanol.

-

Add one unique primary amine (R1-NH2) from Set 1 to each corresponding vial.

-

Add DIPEA (1.2 eq).

-

Seal the vials and heat to 80-100 °C for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

-

Self-Validation: An LC-MS check at this stage confirms the formation of the mono-substituted intermediate, 2-chloro-4-(R1-amino)pyrimidine. The mass shift will correspond to the addition of the R1-amine minus HCl.

Step 3: Second Substitution (C2 Position)

-

To the crude reaction mixture from Step 2, add one unique aniline (R2-NH2) from Set 2.

-

Add the remaining DIPEA (1.3 eq).

-

Increase the temperature to 120-140 °C and stir for 12-18 hours. The higher temperature is required to displace the less reactive C2 chloride.[10]

-

Self-Validation: Final LC-MS analysis will confirm the formation of the desired 2-(R2-amino)-4-(R1-amino)pyrimidine product, with a mass shift corresponding to the addition of the R2-aniline.

Step 4: Purification

-

Cool the reaction mixtures to room temperature.

-

Dilute with a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product using preparative reverse-phase HPLC to yield the final compounds for screening.

Finding the Needle: Screening and Hit Identification

Once a diverse library is synthesized, the next step is to identify "hits"—compounds that show activity against the biological target of interest. Modern drug discovery employs several powerful platforms for this purpose.

Caption: Key platforms for hit identification in drug discovery.

High-Throughput Screening (HTS)

HTS involves the automated testing of tens of thousands to millions of compounds in a miniaturized biochemical or cell-based assay.[11][12]

-

Causality: The primary driver for HTS is speed and scale. It allows for an unbiased survey of a large library to find novel chemical matter that interacts with the target. For pyrimidines, this is the most common starting point.

Protocol 2: HTS for a Pyrimidine Library Against a Kinase Target (e.g., EGFR)

This protocol outlines a generic biochemical assay to measure kinase activity.

Assay Principle: The assay measures the amount of ATP consumed during the kinase's phosphorylation reaction. Less ATP remaining indicates higher kinase activity; therefore, a potent inhibitor will result in more ATP being left over.

Step 1: Assay Plate Preparation (384-well format)

-

Using an acoustic dispenser, add 25-50 nL of each pyrimidine compound from the library (typically at a 10 mM stock concentration in DMSO) to individual wells.

-

Add positive control (e.g., Staurosporine, a known potent kinase inhibitor) and negative control (DMSO vehicle) to designated columns on each plate.[12]

Step 2: Reagent Addition

-

Prepare a Kinase/Substrate mix containing the target kinase (e.g., recombinant EGFR) and its peptide substrate in an appropriate assay buffer.

-

Dispense the Kinase/Substrate mix into all wells.

-

Prepare an ATP solution at a concentration near the Km for the enzyme.

-

Dispense the ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

-

Causality: Using ATP at its Km concentration makes the assay highly sensitive to competitive inhibitors that bind in the ATP pocket, a common mechanism for pyrimidine-based kinase inhibitors.

Step 3: Detection

-

Add a "Kinase-Glo" or similar luminescent ATP detection reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

-

Incubate in the dark for 10 minutes.

-

Read the luminescence signal on a plate reader.

Step 4: Data Analysis

-

Normalize the data on a per-plate basis. The signal from the negative control (DMSO) wells is set to 0% inhibition, and the signal from the positive control (Staurosporine) wells is set to 100% inhibition.

-

Calculate the percent inhibition for each library compound.

-

Self-Validation: A Z'-factor is calculated for each plate using the control wells. A Z' > 0.5 indicates a robust and reliable assay, validating the data from that plate.[12] Hits are typically defined as compounds showing >50% inhibition or >3 standard deviations from the mean of the DMSO wells.

DNA-Encoded Library Technology (DELT)

DELT involves screening vast libraries (billions of molecules) where each unique chemical compound is covalently attached to a unique DNA barcode.[4][8] The entire library is incubated with an immobilized protein target. Non-binders are washed away, and the DNA tags of the binders are amplified by PCR and identified by sequencing.

-

Causality: DELT's advantage is its sheer scale, allowing for the exploration of a much larger chemical space than traditional HTS at a fraction of the cost.[4] It is particularly powerful for discovering fragments or initial binders for difficult targets.

Computational (In Silico) Screening

Computational methods use the 3D structure of a target protein to predict which molecules are likely to bind.[13] Techniques like molecular docking can virtually screen millions of commercially available or computationally enumerated pyrimidine derivatives.[14]

-

Causality: This approach is resource-efficient, prioritizing the synthesis and testing of compounds with a higher probability of success. It is often used to refine hit lists from HTS or to design focused libraries around a known binding mode.[15]

The Logic of Optimization: Structure-Activity Relationships (SAR)

Identifying a hit is just the beginning. The subsequent process of lead optimization is a systematic, iterative cycle of chemical synthesis and biological testing designed to improve a compound's properties. This is guided by the Structure-Activity Relationship (SAR), which describes how specific changes to a molecule's structure affect its biological activity.[16]

A prime example is the development of pyrimidine-based inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[17]

Caption: Mechanism of pyrimidine-based EGFR kinase inhibitors.

The core of many EGFR inhibitors is a 4-anilino-substituted pyrimidine (or quinazoline) scaffold. The SAR exploration focuses on modifying different parts of this core.

-

The Pyrimidine Core: The N1 atom of the pyrimidine ring forms a critical hydrogen bond with the backbone NH of a methionine residue in the kinase hinge region. This interaction is a primary anchor for the inhibitor.

-

C4-Aniline Group: This group projects into the ATP binding site. Substitutions on the aniline ring are used to enhance potency and tune selectivity. For example, small electron-withdrawing groups can improve activity.

-

Solubilizing Group: A side chain, often at the C6 or C7 position of a fused ring system, is added to improve the molecule's solubility and pharmacokinetic properties.

Table 2: Illustrative SAR for a Generic Pyrimidine Kinase Inhibitor Scaffold

| Compound | R-Group at C4-Aniline | R-Group at C2 | IC50 (nM) vs. Target Kinase | Rationale for Change |

| 1a (Hit) | -H | -H | 1500 | Initial hit from HTS. |

| 1b | 3-chloro | -H | 450 | Addition of a small EWG often improves potency.[17] |

| 1c | 3-ethynyl | -H | 80 | The ethynyl group can occupy a small hydrophobic pocket. |

| 1d | 3-ethynyl | -NH2 | 95 | The C2-amino group did not improve potency, suggesting it is not interacting favorably. |

| 1e | 3-ethynyl | Piperazine | 25 | The basic piperazine can be protonated, forming a salt bridge and significantly improving solubility and potency.[10] |

(Note: Data is illustrative to demonstrate SAR principles and not from a single specific publication.)

The process is self-validating: each synthetic modification is tested in the same biological assay. A positive result (e.g., lower IC50) validates the synthetic hypothesis, while a negative result informs the next design cycle, preventing chemists from pursuing unproductive synthetic routes. This iterative cycle of design, synthesis, and testing is the engine of drug discovery.[18]

Conclusion and Future Outlook

The pyrimidine scaffold is a remarkably enduring and fruitful platform in the discovery of new medicines.[1] Its inherent biological relevance and synthetic versatility ensure its continued prominence.[3] Future explorations will likely focus on several key areas:

-

Fused Systems: The development of novel fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) continues to yield highly potent and selective inhibitors for a range of targets.[17][19][20]

-